![molecular formula C20H17N3O3 B14275834 Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester CAS No. 129944-95-2](/img/structure/B14275834.png)
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of hydrazinecarboxylic acid, featuring a pyrenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Hydrazine derivatives with varying degrees of substitution.
Substitution: Compounds with new functional groups replacing the ester or amino groups.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The pyrenylamino group can engage in π-π stacking interactions with aromatic systems, while the ester group can undergo hydrolysis to release active hydrazine derivatives. These interactions can modulate various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinecarboxylic acid, ethyl ester
- Hydrazinecarboxylic acid, phenylmethyl ester
- Hydrazinecarboxylic acid, tert-butyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is unique due to the presence of the pyrenylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems and in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
129944-95-2 |
|---|---|
Molekularformel |
C20H17N3O3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
ethyl N-(pyren-1-ylcarbamoylamino)carbamate |
InChI |
InChI=1S/C20H17N3O3/c1-2-26-20(25)23-22-19(24)21-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3,(H,23,25)(H2,21,22,24) |
InChI-Schlüssel |
QLNHXKOAEOORIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NNC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
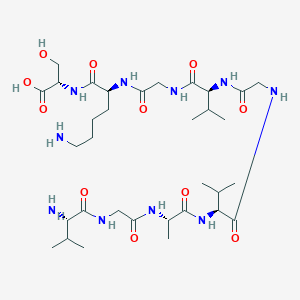
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
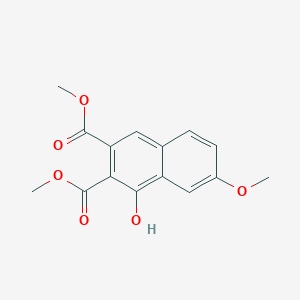
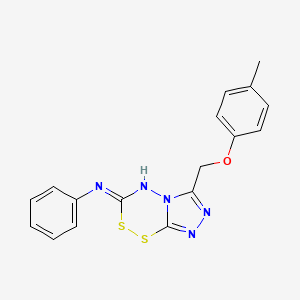
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
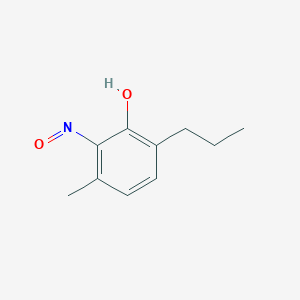
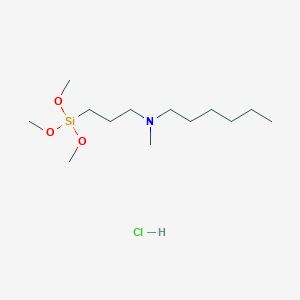
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
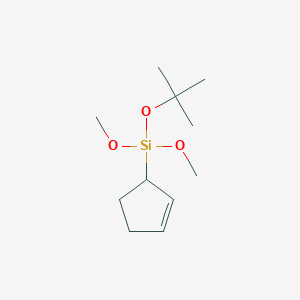
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
